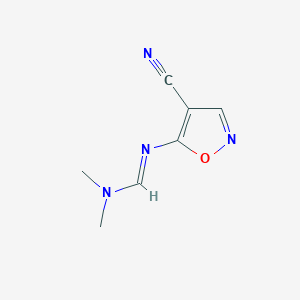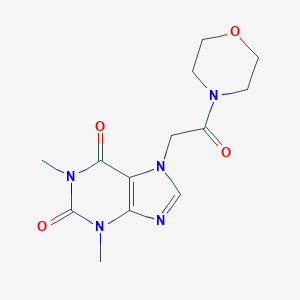
Teomorfolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teomorfolin, also known as 2-(2-morpholinoethyl)thiophene, is a heterocyclic organic compound with a molecular formula of C10H15NOS. It is a colorless to pale yellow liquid that is soluble in water and commonly used in scientific research.
Wirkmechanismus
The exact mechanism of action of teomorfolin is not fully understood. However, it is believed to act as a nucleophile and participate in various chemical reactions.
Biochemical and Physiological Effects:
Teomorfolin has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic effects, as well as antifungal and antimicrobial activities. It has also been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Teomorfolin has several advantages for use in lab experiments. It is a versatile compound that can be used in a wide range of chemical reactions. It is also readily available and relatively inexpensive. However, it has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for research involving teomorfolin. One potential area of research is the development of new pharmaceuticals and agrochemicals using teomorfolin as a building block. Another area of research is the investigation of the mechanism of action of teomorfolin and its potential use in treating various diseases. Additionally, there is potential for the development of new synthetic methods using teomorfolin as a reagent.
Synthesemethoden
Teomorfolin can be synthesized through a variety of methods, including the reaction of thiophene with morpholine in the presence of a catalyst. Another method involves the reaction of Teomorfolinbromoethylmorpholine with sodium thiophenoxide.
Wissenschaftliche Forschungsanwendungen
Teomorfolin has been extensively used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a solvent and reagent in chemical reactions.
Eigenschaften
CAS-Nummer |
100706-81-8 |
|---|---|
Produktname |
Teomorfolin |
Molekularformel |
C13H17N5O4 |
Molekulargewicht |
307.31 g/mol |
IUPAC-Name |
1,3-dimethyl-7-(2-morpholin-4-yl-2-oxoethyl)purine-2,6-dione |
InChI |
InChI=1S/C13H17N5O4/c1-15-11-10(12(20)16(2)13(15)21)18(8-14-11)7-9(19)17-3-5-22-6-4-17/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
YFXPYPAVWWDRJC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCOCC3 |
Andere CAS-Nummern |
100706-81-8 |
Synonyme |
N-(7'-theophylline acetyl)morpholine teomorfolin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)

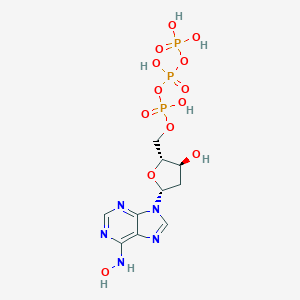
![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B12167.png)
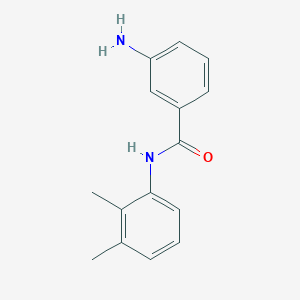
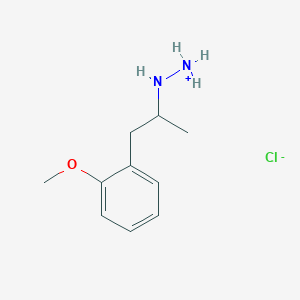

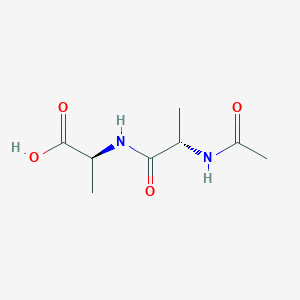
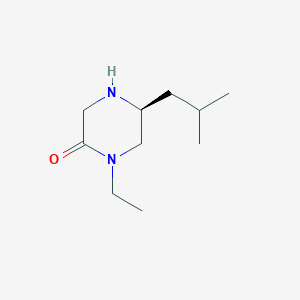
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
